4,6-Dichloro-2-fluoronicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2FNO2 |
|---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
4,6-dichloro-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) |
InChI Key |
BGGGPOHLHMSUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)F)C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloro 2 Fluoronicotinic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 4,6-dichloro-2-fluoronicotinic acid reveals several logical disconnection points. The primary disconnection is the carboxyl group at the 3-position, which suggests a precursor such as a methyl, cyano, or other functional group that can be oxidized or hydrolyzed. A common strategy involves the hydrolysis of a nitrile (CN) group, suggesting 4,6-dichloro-2-fluoro-3-cyanopyridine as a key intermediate.
Further disconnections involve the carbon-halogen bonds. The two chlorine atoms and one fluorine atom can be disconnected to reveal a simpler nicotinic acid or pyridine (B92270) precursor. A plausible synthetic direction would involve constructing the pyridine ring with some substituents already in place, followed by sequential, regioselective halogenation and functional group transformations. For instance, a precursor like 2-fluoro-4,6-dihydroxynicotinic acid could be a strategic starting point, where the hydroxyl groups are later converted to chloro groups.
Classical and Contemporary Approaches to Halogenated Pyridine Synthesis
The synthesis of halogenated pyridines can be broadly categorized into two main strategies: direct halogenation of a pre-formed pyridine ring and the transformation of a pyridine derivative that already contains other functional groups.
Direct electrophilic halogenation of the pyridine ring is challenging due to the ring's electron-deficient character, which deactivates it towards electrophilic attack. Such reactions often require harsh conditions, like high temperatures and the use of strong Lewis acids, and can suffer from a lack of regioselectivity, leading to mixtures of products.
For a substrate like 2-fluoronicotinic acid, the fluorine atom at the 2-position and the carboxylic acid at the 3-position are both electron-withdrawing groups, further deactivating the ring. Direct chlorination would likely be difficult and yield a mixture of isomers, making this approach generally unsuitable for the specific synthesis of this compound.
A more controlled and widely used approach involves the synthesis of a substituted pyridine precursor, which is then chemically modified to introduce the desired halogen atoms. This method offers superior control over regiochemistry.
One of the most effective methods involves the conversion of hydroxypyridines (or pyridones) to chloropyridines. A suitable precursor, such as a 2-fluoro-4,6-dihydroxynicotinic acid ester, could be synthesized first. The hydroxyl groups can then be replaced by chlorine atoms using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). A patent for the synthesis of the isomeric 2,6-dichloro-5-fluoronicotinic acid describes a similar process, where methyl 2,6-dihydroxy-5-fluoronicotinate is treated with phosphorus oxychloride and a lithium reagent to yield the dichlorinated product. google.comgoogle.com This highlights the general applicability of this strategy. The final step would be the hydrolysis of the ester to the carboxylic acid.
Another common strategy is the hydrolysis of a cyanopyridine. For example, a process for making 2-chloronicotinic acid involves the hydrolysis of 2-chloro-3-cyanopyridine. patsnap.com Applying this to the target molecule, the synthesis would proceed via 4,6-dichloro-2-fluoro-3-cyanopyridine, which would then be hydrolyzed to afford the final nicotinic acid product.
The table below summarizes representative transformation reactions.
| Precursor Type | Reagents | Product | Reference |
| Hydroxypyridine | POCl₃, PCl₅, or POCl₃/Li⁺ Reagent | Chloropyridine | google.com |
| Cyanopyridine | Acid or Base Hydrolysis | Carboxylic Acid | patsnap.com |
| Methylpyridine | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | chemicalbook.com |
Optimization of Reaction Conditions and Process Efficiency
In the synthesis of related chlorinated and fluorinated pyridines, catalyst selection is crucial for achieving high yields and regioselectivity. For instance, in the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride from a 2,6-dihydroxy-5-fluoronicotinic acid ester, the use of a lithium reagent in conjunction with phosphorus oxychloride (POCl₃) has been shown to be effective. The choice of the lithium salt can influence the reaction's efficiency.
| Catalyst/Reagent | Precursor | Product | Yield | Reference |
| POCl₃ / Lithium Phosphate (B84403) | Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-Dichloro-5-fluoronicotinoyl chloride | - | |
| POCl₃ / Lithium Chloride | Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-Dichloro-5-fluoronicotinoyl chloride | 85% |
While these examples pertain to an isomer, they suggest that for the synthesis of this compound, a similar approach involving a chlorinating agent like POCl₃ in the presence of a suitable catalyst could be a viable strategy. The development of catalysts would likely focus on improving the regioselectivity of the chlorination and subsequent fluorination steps to ensure the desired 4,6-dichloro-2-fluoro substitution pattern.
Solvent choice and precise temperature control are critical parameters in the synthesis of halogenated nicotinic acids. The solvent can influence the solubility of reactants and intermediates, reaction rates, and even the selectivity of the reaction. Temperature control is essential for managing reaction kinetics and minimizing the formation of unwanted byproducts.
In the synthesis of 2,6-dichloro-5-fluoronicotinic acid via the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine, the reaction is typically carried out in concentrated sulfuric acid. The temperature is carefully controlled in a stepwise manner to first facilitate the formation of the amide intermediate and then the final carboxylic acid.
Table 1: Temperature Profile for the Hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine
| Stage | Reagents | Temperature | Duration |
|---|---|---|---|
| Amide Formation | 2,6-dichloro-5-fluoro-3-cyanopyridine, H₂SO₄ | 70-100 °C | - |
| Water Addition | Reaction mixture, Water | 30-80 °C | - |
For the synthesis of this compound, it is anticipated that the choice of solvent would depend on the specific reaction step. For instance, a non-polar solvent might be used for a chlorination step, while a polar aprotic solvent could be suitable for a nucleophilic fluorination reaction. Temperature control would be equally critical to ensure the stability of the desired product and prevent decomposition or isomerization.
A significant challenge in the synthesis of polychlorinated pyridine derivatives is the formation of undesired isomers and over-chlorinated byproducts. For example, in the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine, the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine is a notable side reaction. This not only reduces the yield of the desired product but also necessitates additional purification steps.
Table 2: Common Byproducts in the Synthesis of Related Dichlorofluoronicotinic Acids
| Desired Product | Precursor | Reaction | Common Byproduct | Reference |
|---|---|---|---|---|
| 2,6-Dichloro-3-cyano-5-fluoropyridine | 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Chlorination with POCl₃/PCl₅ | 2,4,6-Trichloro-3-cyano-5-fluoropyridine |
To mitigate the formation of such byproducts in the synthesis of this compound, several strategies could be employed. These include the careful selection of chlorinating and fluorinating agents, precise control of reaction stoichiometry and temperature, and the potential use of protecting groups to block reactive sites on the pyridine ring. The optimization of the reaction conditions would be key to minimizing the formation of these impurities and simplifying the purification process, ultimately leading to a more efficient and economical synthesis.
Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 2 Fluoronicotinic Acid
Nucleophilic Aromatic Substitution (S_NAr) Reactions
Nucleophilic aromatic substitution (S_NAr) is a critical reaction class for substituted aromatic compounds. Unlike electrophilic aromatic substitution, S_NAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org These groups activate the ring towards attack by a nucleophile, stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com
Regioselectivity and Kinetics of Halogen Displacement
The pyridine (B92270) ring of 4,6-dichloro-2-fluoronicotinic acid is highly activated towards nucleophilic attack due to the presence of three electron-withdrawing halogen substituents and the nitrogen atom within the aromatic ring. The positions on the pyridine ring are not equally reactive. Nucleophilic attack is generally favored at positions ortho and para to the electron-withdrawing groups. libretexts.orgyoutube.com In the case of polysubstituted pyridines, the specific regioselectivity of halogen displacement depends on a combination of electronic and steric factors.
The kinetics of S_NAr reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov For a given nucleophile, the rate of reaction is often dependent on the electrophilicity of the carbon atom being attacked and the ability of the leaving group to depart.
Influence of Chlorine and Fluorine Substituents on Electrophilicity
Both chlorine and fluorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect, thereby increasing its electrophilicity. This enhanced electrophilicity makes the ring more susceptible to nucleophilic attack. libretexts.org The fluorine atom, being the most electronegative element, exerts a strong inductive effect.
In the context of S_NAr reactions, the relative ability of halogens to act as leaving groups is typically I > Br > Cl > F for concerted reactions. However, in the stepwise addition-elimination mechanism characteristic of S_NAr, the first step (nucleophilic addition) is often rate-determining. youtube.com The strong electron-withdrawing nature of fluorine can significantly accelerate this initial attack, making the carbon to which it is attached highly electrophilic. youtube.com This can lead to the counterintuitive observation where fluorine is displaced more readily than chlorine in some S_NAr reactions, a phenomenon attributed to the stabilization of the Meisenheimer intermediate. youtube.com
Research on other activated dihalogenated aromatic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, has shown that the positions of substitution are highly influenced by the electronic environment created by the substituents. mdpi.com Similar principles would govern the reactivity of this compound, where the interplay between the two chlorine atoms and the fluorine atom dictates the preferred site of nucleophilic attack.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine ring can undergo a variety of transformations to produce a range of important derivatives.
Derivatization to Esters, Amides, and Acyl Halides
Esters: Esterification of this compound can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or using a coupling agent can yield the corresponding ester. The synthesis of fluorinated esters is a well-established field with numerous methodologies available. pdx.edu For example, the synthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester has been reported, highlighting the feasibility of ester formation in related nicotinic acid systems. nih.gov
Amides: Amide synthesis from carboxylic acids is a cornerstone of organic chemistry due to the prevalence of the amide bond in biologically active molecules. nih.govresearchgate.net A plethora of methods exist for the amidation of carboxylic acids. These include the use of coupling reagents to activate the carboxylic acid, followed by reaction with an amine. nih.govorganic-chemistry.org For example, methods involving the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) have proven effective for the amidation of various carboxylic acids. nih.govresearchgate.net Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in combination with a phosphine (B1218219) catalyst. rsc.org Direct condensation of carboxylic acids with hydrazines catalyzed by zinc chloride has also been reported as a method for amide bond formation. rsc.org
Acyl Halides: The carboxylic acid can be converted to the more reactive acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation provides a versatile intermediate for the synthesis of esters and amides under milder conditions. youtube.com
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, this reaction can be induced. For heteroaromatic carboxylic acids, silver carbonate in the presence of acetic acid has been shown to catalyze protodecarboxylation. organic-chemistry.org The decarboxylation of related compounds like muconic acid has been studied and can be catalyzed by acids such as sulfuric acid. rsc.org
If decarboxylation of this compound were to occur, it would lead to the formation of 2,4-dichloro-6-fluoropyridine. Further transformations of the resulting pyridine derivative would depend on the reaction conditions and the reagents employed. For instance, the aldehyde derivative, 4,6-dichloronicotinaldehyde, is a known compound. chemicalbook.com
Electrophilic Aromatic Substitution (EAS) Potentials
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgdalalinstitute.com The mechanism proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnumberanalytics.com
The pyridine ring is inherently less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org The presence of three strongly deactivating halogen substituents (two chlorine and one fluorine) and a deactivating carboxyl group further reduces the electron density of the aromatic ring, making it highly resistant to electrophilic attack. numberanalytics.com The carboxyl group is a meta-directing group in electrophilic aromatic substitution. numberanalytics.com Therefore, any potential electrophilic substitution on this compound would be extremely difficult to achieve and would likely require harsh reaction conditions. If substitution were to occur, it would be expected at the C-5 position, which is meta to the carboxylic acid and influenced by the directing effects of the halogens.
Metal-Catalyzed Coupling Reactions Utilizing Halogen Atoms
The pyridine ring of this compound is adorned with a fluorine atom at the C2 position and two chlorine atoms at the C4 and C6 positions. The inherent electronic properties of the pyridine ring, with the nitrogen atom withdrawing electron density, render the C2, C4, and C6 positions susceptible to nucleophilic attack and oxidative addition by transition metals, which are key steps in many cross-coupling reactions.
The reactivity of these halogen sites in metal-catalyzed reactions is influenced by several factors, including the nature of the halogen (F, Cl), the position on the pyridine ring relative to the nitrogen atom and the carboxylic acid group, and the specific reaction conditions employed (catalyst, ligand, base, and solvent). Generally, for halogenated N-heterocycles, the reactivity in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl >> F for the leaving group, and the site of reaction is often favored at positions alpha (C2, C6) or gamma (C4) to the ring nitrogen.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C, C-N, C-O Bond Formation
The halogen atoms on this compound serve as handles for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various metal-catalyzed cross-coupling reactions.
C-N Bond Formation:
While palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) is a common strategy, the high reactivity of the C2-fluorine substituent towards nucleophilic aromatic substitution (SNAr) provides a direct pathway for C-N bond formation without the need for a metal catalyst. The strong electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C2 position for nucleophilic attack.
An example of this reactivity is seen in the reaction of this compound with an amine, such as 2-isopropyl-4-methylpyridin-3-amine. In the presence of a strong base like sodium bis(trimethylsilyl)amide in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (0°C), the fluorine atom at the C2 position is selectively displaced by the amine to yield the corresponding 2-amino-substituted nicotinic acid derivative. enviro.wikiwikipedia.org This reaction proceeds with high selectivity, leaving the two chlorine atoms at the C4 and C6 positions untouched for potential subsequent functionalization.
C-C Bond Formation (Suzuki, Heck, Sonogashira, Negishi):
The chlorine atoms at the C4 and C6 positions are amenable to palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. The general reactivity trend suggests that the C6 position, being alpha to the nitrogen, might be more reactive than the C4 position in oxidative addition to a Pd(0) catalyst. However, the specific ligand and reaction conditions can influence this selectivity.
Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. For dihalopyridines, selective coupling at one of the chloro-positions is often achievable. While specific examples for this compound are not extensively documented in readily available literature, studies on similar dihalopyridines show that selective mono-arylation is feasible. rsc.org The choice of palladium catalyst, ligand, and base is crucial for controlling the regioselectivity. For instance, in other dichloropyridine systems, sterically hindered ligands have been shown to direct coupling to the C4 position, counter to the typical preference for the C2/C6 positions.
Heck Reaction: The Heck reaction couples the halo-pyridine with an alkene in the presence of a palladium catalyst and a base. nih.govfrtr.gov This reaction would lead to the introduction of a vinyl group at either the C4 or C6 position. The selectivity would again depend on the catalyst system and reaction conditions.
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org Research on the regioselectivity of the Sonogashira coupling of 4,6-dichloro-2-pyrone, a structurally related heterocyclic compound, has shown a high preference for reaction at the 6-position. nih.gov This suggests that a similar selectivity might be observed with this compound.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to form a new C-C bond. This method is known for its high functional group tolerance. Similar to other cross-coupling reactions, selective coupling at either the C4 or C6 position of this compound could be envisioned, with the outcome likely dictated by the specific catalyst and reaction parameters chosen.
C-O Bond Formation:
The formation of C-O bonds, typically through coupling with alcohols or phenols (e.g., Buchwald-Hartwig etherification), is another potential transformation for the chloro-substituents of this compound. Similar to C-N coupling, these reactions are generally catalyzed by palladium or copper complexes. The regioselectivity between the C4 and C6 positions would be a key aspect to control in such transformations.
Reductive Dehalogenation Pathways
Reductive dehalogenation is a process where a halogen atom is replaced by a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using chemical reductants. For a polyhalogenated compound like this compound, selective dehalogenation can be a valuable tool for synthesis.
The relative ease of reduction of the different carbon-halogen bonds is generally C-I > C-Br > C-Cl > C-F. Therefore, it is expected that the chloro-substituents would be more readily removed than the fluoro-substituent under reductive conditions. The selectivity between the C4-Cl and C6-Cl bonds would depend on the specific reagents and conditions. In some instances of reductive dechlorination of chlorinated pyridines, the position alpha to the nitrogen is more reactive.
While specific studies on the reductive dehalogenation of this compound are not prominent in the literature, general methods for the reductive dechlorination of chlorophenols and other chlorinated aromatic compounds have been reported, often employing microbial or electrochemical means. enviro.wikinih.govnih.gov For synthetic applications in the laboratory, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base is a common method for the reductive cleavage of C-Cl bonds. The choice of solvent and base can influence the rate and selectivity of the reaction.
Applications of 4,6 Dichloro 2 Fluoronicotinic Acid As a Synthetic Intermediate
Precursor in the Construction of Complex Heterocyclic Ring Systems
The strategic placement of reactive sites on the 4,6-dichloro-2-fluoronicotinic acid backbone makes it an ideal precursor for the synthesis of intricate heterocyclic architectures. The differential reactivity of the halogen substituents and the carboxylic acid moiety allows for sequential and site-selective modifications, paving the way for the assembly of novel ring systems.
Annulation Reactions and Cyclization Strategies
Annulation and cyclization reactions are fundamental strategies in heterocyclic synthesis, enabling the formation of new rings fused to an existing core. While specific examples directly employing this compound in publicly available literature are not extensively detailed, the inherent reactivity of its functional groups suggests its high potential in such transformations. For instance, the carboxylic acid can be converted to other functional groups like amides or esters, which can then participate in intramolecular cyclization reactions. The chlorine and fluorine atoms are susceptible to nucleophilic substitution, providing handles to introduce side chains that can subsequently undergo cyclization to form fused rings.
General cyclization strategies applicable to such a scaffold include:
Intramolecular Nucleophilic Aromatic Substitution (SNA_r_): A nucleophilic group introduced at the carboxylic acid position (e.g., via an amide linkage) can displace one of the adjacent chlorine atoms to form a fused six-membered ring.
Palladium-Catalyzed Cross-Coupling followed by Cyclization: Suzuki or Buchwald-Hartwig coupling reactions at the chloro-positions can introduce functionalities that, upon further transformation, lead to cyclization.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions with difunctional nucleophiles to construct new heterocyclic rings.
Synthesis of Fused Pyridine (B92270) Derivatives
The synthesis of fused pyridine derivatives is a significant area of medicinal chemistry due to their prevalence in biologically active compounds. Although direct, specific examples starting from this compound are not prominently documented in broad searches, the analogous compound, 2,6-dichloro-5-fluoronicotinic acid, is a known key intermediate in the synthesis of naphthyridine antibacterial agents. This suggests that this compound would similarly serve as a valuable precursor for analogous fused pyridine systems, such as pyrido[2,3-d]pyrimidines or other related bicyclic and tricyclic heterocycles. The general synthetic routes would likely involve sequential displacement of the halogen atoms and manipulation of the carboxylic acid group to build the fused ring.
Building Block in the Development of Specialized Reagents and Ligands
The unique electronic and steric properties conferred by the halogen substituents make this compound an attractive building block for designing specialized reagents and ligands. The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic proton and the coordination properties of the pyridine nitrogen.
Derivatives of this acid can be synthesized to act as:
Ligands for Metal Catalysis: By modifying the carboxylic acid group and potentially one or more of the halogen atoms, ligands with tailored steric and electronic profiles can be created for various transition metal-catalyzed reactions.
Probes for Biological Systems: The fluorinated nature of the molecule allows for its potential use in the development of ¹⁹F NMR probes for studying biological interactions.
Specialized Chemical Reagents: The reactivity of the chloro- and fluoro-substituents allows for the synthesis of unique trifunctionalized pyridine reagents for use in further organic transformations.
Role in Structure-Activity Relationship (SAR) Studies via Analog Synthesis
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, involving the synthesis and biological evaluation of a series of related compounds (analogs) to understand how specific structural features influence biological activity. The multi-functional nature of this compound makes it an excellent scaffold for generating libraries of analogs for SAR studies.
The selective modification of each functional group allows for a systematic exploration of the chemical space around a core structure. For example, in a hypothetical drug discovery program where a substituted pyridine is the pharmacophore, this compound could be used to generate analogs by:
Varying the substituent at the 2-position: The fluorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to probe the effect of different groups at this position.
Varying the substituents at the 4- and 6-positions: The chlorine atoms can be selectively or sequentially replaced to introduce a wide range of functionalities.
Modifying the carboxylic acid group: The acid can be converted into esters, amides, or other functional groups to investigate the importance of this moiety for biological activity.
A study on the structure-activity relationships of 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy)methyl]- and -1-[(1,3-dihydroxy-2-propoxy)methyl]benzimidazoles highlights the general approach of using dichlorinated aromatic systems to probe antiviral activity. nih.gov Although this study does not directly use this compound, it exemplifies the principle of using halogenated building blocks to systematically modify a core structure for SAR analysis.
Below is a table summarizing the potential modifications for analog synthesis:
| Position | Original Group | Potential Modifications for SAR Studies |
| 2 | -F | -OR, -NR₂, -SR |
| 3 | -COOH | -COOR, -CONR₂, -CN |
| 4 | -Cl | -R, -Ar, -OR, -NR₂ |
| 6 | -Cl | -R, -Ar, -OR, -NR₂ |
This systematic approach to analog synthesis is crucial for optimizing lead compounds in drug discovery, and scaffolds like this compound are invaluable tools in this process.
Computational and Theoretical Chemistry Studies of 4,6 Dichloro 2 Fluoronicotinic Acid
Electronic Structure and Bonding Analysis
The electronic structure of a molecule governs its physical and chemical properties. For 4,6-dichloro-2-fluoronicotinic acid, computational methods can map out the electron distribution and identify key orbital interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored in shades of red and yellow) are expected around the electronegative oxygen atoms of the carboxylic acid group, the nitrogen atom of the pyridine (B92270) ring, and to a lesser extent, the fluorine and chlorine atoms. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are anticipated around the hydrogen atom of the carboxylic acid, indicating a propensity for nucleophilic attack.
Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. libretexts.org
For this compound, the HOMO is likely to be distributed over the pyridine ring and the chlorine atoms, which have lone pairs of electrons. The LUMO is expected to be localized on the electron-deficient pyridine ring, particularly on the carbon atoms and the carboxylic acid group. The presence of multiple electronegative halogens (Cl, F) would lower the energy of both the HOMO and LUMO compared to nicotinic acid itself.
| Parameter | Hypothetical Energy (eV) | Description |
| EHOMO | -7.2 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Note: These values are illustrative and would be precisely determined using quantum chemical software.
Prediction of Reactivity and Regioselectivity through Quantum Chemical Calculations
Quantum chemical calculations can provide quantitative measures of reactivity, helping to predict where and how a molecule will react. sigmaaldrich.com
Fukui Functions and Local Softness
Fukui functions are used within Density Functional Theory (DFT) to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. They are powerful tools for identifying the most reactive sites within a molecule. There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance)
f-(r) : for electrophilic attack (electron donation)
f0(r) : for radical attack
By calculating these values for each atom in this compound, one can predict the regioselectivity of various reactions. For instance, the carbon atoms attached to the chlorine and fluorine atoms are expected to be primary sites for nucleophilic attack due to the strong electron-withdrawing effects of the halogens. The nitrogen atom and the carbonyl oxygen would be likely sites for electrophilic attack.
Local softness is another related descriptor derived from the Fukui function and the global softness of the molecule. It provides a more quantitative measure of the reactivity of atomic sites.
| Atomic Site | Hypothetical Fukui Function (f+) | Predicted Reactivity for Nucleophilic Attack |
| C2 (bonded to F) | 0.18 | High |
| C3 (bonded to COOH) | 0.05 | Low |
| C4 (bonded to Cl) | 0.22 | Very High |
| C5 | 0.08 | Moderate |
| C6 (bonded to Cl) | 0.20 | High |
| N1 | 0.03 | Low |
Note: Higher f+ values indicate a greater susceptibility to nucleophilic attack. These are representative values.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and preferred conformation of this compound are critical for its biological activity and physical properties. Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.
For this molecule, a key conformational feature is the orientation of the carboxylic acid group relative to the pyridine ring. Computational studies would typically perform a relaxed potential energy surface scan by rotating the C-C bond connecting the carboxylic acid to the ring. This would identify the most stable conformer(s). It is highly probable that the most stable conformation involves the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring, or possibly the fluorine atom at the 2-position. nih.gov
Intermolecular interactions are also crucial, especially in the solid state. The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules could contribute to the stability of the crystal lattice. Halogen bonding, involving the chlorine atoms, is another possible non-covalent interaction that could influence the supramolecular assembly.
Elucidation of Reaction Mechanisms via Transition State Theory
Transition State Theory (TST) is a cornerstone of reaction kinetics that provides a framework for understanding and calculating reaction rates. youtube.com It postulates that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. synquestlabs.com
Computational chemistry can be used to model the entire reaction pathway for a given chemical transformation involving this compound. For example, in a nucleophilic aromatic substitution reaction where a chlorine atom is displaced, quantum chemical calculations can:
Locate the Reactants and Products: Optimize the geometries of the starting materials and the final products.
Find the Transition State (TS): Search the potential energy surface for the saddle point corresponding to the transition state. youtube.com This is a critical and computationally intensive step.
Verify the Transition State: Perform a vibrational frequency analysis to ensure the TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculate Activation Energy: Determine the energy difference between the transition state and the reactants (the activation barrier), which is the primary determinant of the reaction rate.
By mapping out the energy profile, chemists can gain a detailed understanding of the reaction mechanism, including the feasibility of different pathways and the nature of the key intermediates and transition states.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 4,6-dichloro-2-fluoronicotinic acid from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
HPLC is a cornerstone technique for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is the most common mode employed for the analysis of nicotinic acid and its derivatives. nih.govnih.gov In this method, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.
The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently utilized to achieve optimal separation of the target compound from a complex mixture of impurities. Detection is commonly performed using a Diode-Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, enhancing the specificity of the analysis. mdpi.comresearchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards.
A typical HPLC method for the analysis of halogenated carboxylic acids might involve pre-column derivatization to enhance the chromatographic properties and detectability of the analyte. google.com However, direct analysis is also feasible.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 30% B; 20 min: 70% B; 25 min: 70% B; 30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Diode-Array Detector (DAD) at 275 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions.
Gas Chromatography (GC) for Volatile Components and Reaction Monitoring
Gas Chromatography is another powerful tool for the analysis of this compound, particularly for monitoring the progress of a reaction and detecting volatile impurities. researchgate.net Due to the low volatility of carboxylic acids, a derivatization step is often necessary to convert the analyte into a more volatile form, such as a methyl or silyl (B83357) ester. labrulez.comresearchgate.net This derivatization improves peak shape and reduces thermal degradation in the GC inlet and column. nih.gov
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, derivatized, and injected into the GC. The disappearance of starting materials and the appearance of the product can be tracked to determine the reaction kinetics and endpoint. researchgate.net GC is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of the components.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show a single signal for the aromatic proton on the pyridine (B92270) ring. The chemical shift of this proton will be influenced by the surrounding electron-withdrawing chloro and fluoro substituents, likely appearing in the downfield region (typically δ 7.5-9.0 ppm). researchgate.netstackexchange.com The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which may exchange with deuterium (B1214612) in D₂O.
¹³C NMR: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group will be the most downfield signal (typically δ 160-170 ppm). The chemical shifts of the five carbons in the pyridine ring will be influenced by the attached halogens and the nitrogen atom. The carbon atoms bonded to chlorine and fluorine will show characteristic splitting patterns in the ¹³C spectrum due to C-F coupling. rsc.org
¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine atom. wikipedia.org A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. researchgate.net Coupling to the adjacent proton (if present) and potentially long-range couplings to other nuclei can provide further structural information. wikipedia.orgresearchgate.net
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.5 | s | - | H-5 |
| ~12.0 | br s | - | COOH | |
| ¹³C | ~165 | s | - | C=O |
| ~155 | d | ¹JCF ≈ 240 | C-2 | |
| ~148 | s | - | C-6 | |
| ~145 | s | - | C-4 | |
| ~125 | s | - | C-3 | |
| ~115 | d | ²JCF ≈ 20 | C-5 | |
| ¹⁹F | ~-70 | s | - | F-2 |
This table contains predicted NMR data based on known values for similar halogenated pyridine derivatives. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. jst.go.jpacs.orgaps.org
IR Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration will be observed around 1700-1730 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the functional groups can also be observed. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1700-1730 | Strong |
| Aromatic C=C/C=N stretch | 1400-1600 | Medium-Strong |
| C-F stretch | 1200-1300 | Strong |
| C-Cl stretch | 700-850 | Strong |
This table provides expected ranges for the main vibrational modes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. When coupled with GC (GC-MS), it provides a powerful tool for the separation and identification of components in a mixture. mdpi.comrjptonline.org
In the mass spectrum of this compound, the molecular ion peak [M]⁺ will be observed, and its mass will correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be seen, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. nih.gov
Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxyl group (-COOH) and the cleavage of the pyridine ring. The fragmentation pattern will be influenced by the positions of the chloro and fluoro substituents. researchgate.net
Quantitative Analysis Techniques (e.g., Titrimetric, Spectrophotometric Methods)
The quantitative analysis of this compound is essential for quality control in its synthesis and for its application in further chemical transformations. Ideal analytical methods should be accurate, precise, sensitive, and robust. Based on the functional groups present in the molecule (a carboxylic acid and a halogenated pyridine ring), several classical and instrumental methods could theoretically be employed.
Titrimetric Methods
Acid-base titration is a fundamental method for the quantification of acidic compounds. Given the presence of the carboxylic acid group, this compound could be quantified by titration with a standardized solution of a strong base, such as sodium hydroxide (B78521). The endpoint of the titration could be determined using a colorimetric indicator or potentiometrically.
Table 1: Potential Titrimetric Analysis of this compound
| Parameter | Description |
| Analyte | This compound |
| Titrant | Standardized sodium hydroxide (NaOH) solution |
| Reaction | C₆H₂Cl₂FNO₂ + NaOH → C₆H₁Cl₂FNNaO₂ + H₂O |
| Endpoint Detection | Potentiometric or colorimetric (e.g., phenolphthalein) |
Note: This table represents a theoretical application of a standard analytical technique. No specific experimental data for this compound has been found in the public domain.
Spectrophotometric Methods
UV-Vis spectrophotometry could be a viable technique for the quantification of this compound, owing to the UV absorbance of the pyridine ring. The method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using the Beer-Lambert law. The λmax would need to be determined experimentally.
It is important to note that while general spectrophotometric methods for nicotinic acid and its derivatives exist, no specific spectrophotometric method has been published for this compound.
Method Validation and Development for Research Applications
The development and validation of analytical methods are crucial to ensure the reliability of data in research and development. For this compound, any newly developed analytical method would need to undergo a thorough validation process as per international guidelines (e.g., ICH).
Method Development Considerations
For a compound like this compound, High-Performance Liquid Chromatography (HPLC) would likely be the most suitable analytical technique due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities.
A hypothetical HPLC method development would involve:
Column Selection: A reversed-phase column (e.g., C18) would be a logical starting point.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution. The pH of the aqueous phase would be critical to ensure the consistent ionization state of the carboxylic acid.
Detector Selection: A UV detector set at the λmax of the compound would be appropriate.
Method Validation Parameters
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Note: This table outlines the standard parameters for method validation. No specific validated analytical methods for this compound are available in published literature.
While the chemical structure of this compound suggests that standard analytical techniques such as titrimetry and spectrophotometry, and more advanced methods like HPLC, could be used for its quantification, there is a notable absence of specific, validated methods in the public domain. The information provided in this article is based on theoretical applications of these techniques. Further research is required to develop and validate robust analytical methodologies for the characterization and quantification of this specific compound to support its potential use in scientific research and industrial applications.
Emerging Research Frontiers and Future Perspectives
Development of More Sustainable and Green Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For a molecule like 4,6-Dichloro-2-fluoronicotinic acid, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.
Current synthetic strategies for related dichlorofluoronicotinic acids often involve multi-step processes with potentially hazardous reagents. For instance, the synthesis of 2,6-dichloro-5-fluoronicotinic acid has been achieved through processes that utilize phosphorus oxychloride. google.comgoogle.com While effective, such reagents pose environmental and safety challenges.
Future research in green synthetic routes for this compound could explore several promising avenues:
Catalytic Methods: The use of transition metal catalysts or organocatalysts could enable more selective and efficient reactions under milder conditions. This would reduce energy consumption and the formation of byproducts.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing a flow synthesis for this compound could lead to higher yields and purity while minimizing waste.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids would significantly reduce the environmental impact of the synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times, increase yields, and reduce side reactions, offering a more energy-efficient synthetic approach.
A comparative look at traditional versus potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Approaches
| Parameter | Traditional Synthesis (Inferred) | Potential Green Synthesis |
|---|---|---|
| Reagents | Stoichiometric, potentially hazardous (e.g., POCl₃) | Catalytic (e.g., transition metals, organocatalysts) |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |
| Energy | High-temperature reflux | Microwave irradiation, lower temperatures |
| Waste | Significant byproduct formation | Minimized waste through higher selectivity |
| Safety | Handling of toxic and corrosive materials | Improved safety profile with milder reagents and conditions |
Exploration of Novel Chemical Transformations
The trifunctional nature of this compound, with its two chlorine atoms, one fluorine atom, and a carboxylic acid group, opens up a vast landscape for exploring novel chemical transformations. The differential reactivity of the halogen substituents provides a handle for selective modifications.
Future research is expected to focus on:
Selective Functionalization: Developing protocols for the selective substitution of one or both chlorine atoms, or the fluorine atom, would allow for the creation of a diverse library of derivatives. This could involve nucleophilic aromatic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The chloro substituents are prime candidates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of complex molecular architectures.
Decarboxylative Reactions: The carboxylic acid group can be a handle for decarboxylative coupling reactions, providing another avenue for functionalization.
Directed Ortho-Metalation: The carboxylic acid and the nitrogen atom of the pyridine (B92270) ring could direct metalation to specific positions, allowing for further regioselective functionalization.
Potential for Applications in Materials Science (e.g., polymer precursors, functional materials)
The unique electronic and structural features of this compound make it a promising candidate as a building block for advanced materials.
Polymer Precursors: The di-chloro functionality, combined with the carboxylic acid, allows this molecule to act as a monomer for the synthesis of novel polymers. For example, it could be used to create polyesters, polyamides, or polyimides with tailored properties such as high thermal stability, flame retardancy, and specific electronic characteristics due to the presence of the halogen atoms and the pyridine ring.
Functional Materials: The ability to undergo various chemical transformations means that this compound can be incorporated into functional materials. For example, its derivatives could be used in the development of:
Organic Light-Emitting Diodes (OLEDs): The fluorinated pyridine core could be a component of emissive or charge-transporting materials.
Sensors: The pyridine nitrogen and carboxylic acid group can act as binding sites for metal ions or other analytes, making its derivatives suitable for chemosensors.
Liquid Crystals: The rigid, rod-like structure of molecules derived from this acid could lead to liquid crystalline properties.
Interdisciplinary Research with Other Fields (e.g., catalysts, supramolecular chemistry)
The potential of this compound extends beyond traditional organic synthesis and materials science, offering exciting opportunities for interdisciplinary research.
Catalysis: The pyridine nitrogen and carboxylic acid group can coordinate to metal centers, making this molecule and its derivatives potential ligands for catalytic applications. Research could explore the synthesis of transition metal complexes for use in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring.
Supramolecular Chemistry: The carboxylic acid group is capable of forming strong hydrogen bonds, while the pyridine nitrogen can act as a hydrogen bond acceptor. These features make this compound an excellent candidate for the construction of well-defined supramolecular architectures, such as co-crystals, metal-organic frameworks (MOFs), and hydrogen-bonded assemblies. These structures could have applications in gas storage, separation, and catalysis.
Table 2: Potential Interdisciplinary Research Areas
| Field | Potential Role of this compound and its Derivatives |
|---|---|
| Catalysis | Ligand for transition metal catalysts |
| Supramolecular Chemistry | Building block for co-crystals, MOFs, and hydrogen-bonded networks |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules |
| Agrochemicals | Core structure for new herbicides or fungicides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
